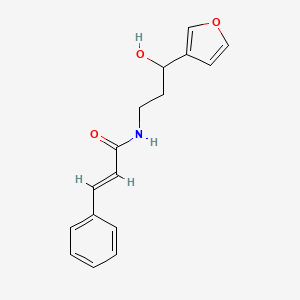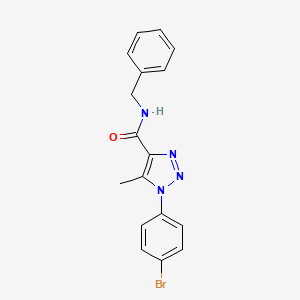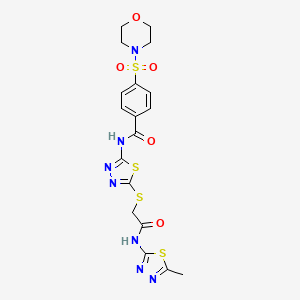
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide” is a complex organic compound that contains two thiophene rings, a hydroxy group, a naphthyl group, and an amide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The naphthyl group is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two thiophene rings, the hydroxy group, and the naphthyl and amide groups. The exact spatial arrangement of these groups would depend on the specific synthesis process and could potentially be influenced by factors such as temperature, pressure, and the presence of catalysts .
Chemical Reactions Analysis
Thiophene rings are known to undergo various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The hydroxy group could potentially be involved in reactions such as esterification or ether formation. The amide group could participate in reactions such as hydrolysis or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and amide groups could impact its solubility in different solvents. The aromatic thiophene and naphthyl groups could contribute to its UV/Vis absorption properties .
科学的研究の応用
Chemical Synthesis and Molecular Structure
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a compound that can be involved in various chemical syntheses due to its complex structure that includes thiophene and naphthalene moieties. Such compounds are often synthesized for their unique properties and potential applications in material science, pharmacology, and organic electronics. For instance, compounds like N-phenyl-2-naphthylamine have been explored for their mode of toxic action in environmental sciences, indicating a broad interest in naphthalene derivatives (Altenburger et al., 2006).
Photophysical Properties
Compounds containing naphthalene and thiophene units are often studied for their photophysical properties due to their potential applications in optoelectronic devices. For example, dihydroquinazolinone derivatives, similar in complexity to the compound , have been synthesized and analyzed for their photophysical properties, highlighting the significance of such studies in understanding and enhancing the optical properties of organic compounds (Pannipara et al., 2017).
Biological Applications
The structural complexity of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide suggests potential biological activity, similar to other naphthylamine derivatives. LY227942, for example, has been studied for its inhibitory effects on serotonin and norepinephrine uptake, demonstrating the potential therapeutic applications of naphthylamine derivatives in the treatment of depression (Wong et al., 1988).
Environmental and Catalytic Applications
The environmental impact and catalytic applications of thiophene and naphthalene derivatives have also been explored. For instance, biodesulfurization studies on naphthothiophene by Rhodococcus sp. highlight the environmental significance of such compounds in reducing sulfur content in fossil fuels (Kirimura et al., 2002). Additionally, the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, an important intermediate in pharmaceuticals, showcases the relevance of naphthalene derivatives in green chemistry (Yadav & Salunke, 2013).
Safety and Hazards
将来の方向性
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other compounds and its potential uses in fields such as medicinal chemistry, materials science, or environmental science .
作用機序
Target of Action
The primary targets of the compound “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide” are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that this compound may have a broad range of effects at the molecular and cellular level .
特性
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S2/c23-20(18-9-4-12-25-18)19-11-10-15(26-19)13-22-21(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-12,20,23H,13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWAKUAGTQVKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)





![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)